1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide

Aldose reductase inhibition Medicinal chemistry SAR

Procure the exact CAS 1341040-15-0 to ensure reproducible SAR outcomes. Generic substitution within the 1,2-benzisothiazole 1,1-dioxide class is not feasible due to profound structure-activity relationship (SAR) variations driven by substituent position. The 6-bromo pattern and 2,3-dihydro saturation confer distinct reactivity, enabling palladium-catalyzed cross-coupling reactions (Suzyuki-Miyaura, Buchwald-Hartwig) for systematic exploration of 6-position SAR against targets like aldose reductase. The NBS bromination route offers a safer, scalable alternative to pyrophoric organometallic syntheses.

Molecular Formula C7H6BrNO2S
Molecular Weight 248.1 g/mol
CAS No. 1341040-15-0
Cat. No. B1380554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide
CAS1341040-15-0
Molecular FormulaC7H6BrNO2S
Molecular Weight248.1 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)Br)S(=O)(=O)N1
InChIInChI=1S/C7H6BrNO2S/c8-6-2-1-5-4-9-12(10,11)7(5)3-6/h1-3,9H,4H2
InChIKeyDGGJJLFEMYWPIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1341040-15-0: 6-Bromo-2,3-dihydro-1,2-benzisothiazole 1,1-Dioxide Procurement & Differentiation Guide


1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide (CAS 1341040-15-0) is a brominated heterocyclic sulfonamide (sultam) derivative characterized by a fused benzene-isothiazole ring system with a 1,1-dioxide (sulfone) functional group . It is primarily utilized as a versatile synthetic building block and rigid scaffold in medicinal chemistry and agrochemical research [1], with a molecular formula of C7H6BrNO2S and a molecular weight of 248.10 g/mol .

1341040-15-0: Why Generic 1,2-Benzisothiazole 1,1-Dioxide Analogs Cannot Be Interchanged


Generic substitution within the 1,2-benzisothiazole 1,1-dioxide class is not feasible due to profound structure-activity relationship (SAR) variations driven by substituent position, halogen identity, and oxidation state. Research demonstrates that the corresponding 1,1-dioxide derivatives are biologically inactive compared to their 1,2-benzisothiazolin-3-one counterparts [1], and that 6-substituted derivatives exhibit specific aldose reductase inhibitory potency that varies dramatically with substituent type and alkanoic acid chain length [2]. The specific 6-bromo substitution pattern and 2,3-dihydro saturation state in CAS 1341040-15-0 confer distinct reactivity and physicochemical properties that cannot be replicated by other positional isomers or halogen variants, necessitating explicit procurement of this exact CAS number for reproducible research outcomes.

1341040-15-0: Quantitative Differentiation Evidence Against Closest Analogs


6-Bromo Positional Specificity for Aldose Reductase Inhibitory Potency vs. 4-Substituted Analogs

The 6-substitution position on the 1,2-benzisothiazole-1,1-dioxide scaffold is critical for aldose reductase inhibitory activity. A systematic SAR study evaluated 6-substituted alkanoic acid derivatives against rat lens aldose reductase, demonstrating that inhibitory potency varies by substituent identity at the 6-position [1]. In contrast, parallel studies on 4-substituted derivatives showed that one of the most active 4-substituted compounds failed to maintain rat lens glutathione levels in vivo, indicating fundamental differences in downstream pharmacological outcomes based solely on substitution position [2]. The 6-bromo variant (CAS 1341040-15-0) provides the synthetic entry point for generating 6-substituted alkanoic acid derivatives via cross-coupling, a route inaccessible from 4-substituted scaffolds.

Aldose reductase inhibition Medicinal chemistry SAR

Synthetic Route Efficiency: 2-Step Bromination Protocol Yields 6-Bromo Sultam Scaffold

The target compound is synthesized via a documented two-step procedure using N-bromosuccinimide (NBS) in acetonitrile, as disclosed in patent WO2016/198400 A1 . The method specifies: Step 1—reaction with NBS in acetonitrile at 90 °C for 0.08 h (4.8 min); Step 2—continued reaction for 1.33 h (79.8 min) at 90 °C; followed by sodium hydrogencarbonate treatment in acetonitrile for 24 h at 90 °C under inert atmosphere. This defined protocol contrasts with generic benzisothiazole dioxide syntheses requiring stoichiometric organometallic reagents (e.g., two equivalents of Grignard reagents) which pose safety and cost concerns [1].

Organic synthesis Process chemistry Heterocyclic bromination

XLogP3 = 1.2 Lipophilicity Profile: Differentiates from Non-Brominated and Poly-Halogenated Congeners

Computed physicochemical parameters for CAS 1341040-15-0 indicate an XLogP3 value of 1.2 [1]. This moderate lipophilicity is conferred by the single 6-bromo substituent on the benzisothiazole dioxide core. Comparative analysis: the unsubstituted parent 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (C7H7NO2S) lacks the bromine atom and exhibits lower lipophilicity; conversely, poly-halogenated analogs such as 5-bromo-3-chloro-4-fluorobenzo[d]isothiazole 1,1-dioxide (C7H2BrClFNO2S, MW 298.52) have increased molecular weight and altered electronic profiles due to multiple halogen substitutions . The XLogP3 of 1.2 positions this compound within the optimal range for CNS drug-likeness and balanced membrane permeability.

Physicochemical properties Drug-likeness Computational chemistry

Hydrogen Bond Donor Count = 1 Enables Selective Sulfonamide NH Functionalization vs. N-Alkylated Analogs

CAS 1341040-15-0 possesses one hydrogen bond donor (the sulfonamide NH group) and three hydrogen bond acceptors (the sulfone oxygens and nitrogen) [1]. This free NH functionality is a key differentiator from N-alkylated or N-arylated 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide analogs, which lack the donor site and are consequently incapable of participating in hydrogen bond donor interactions with biological targets. The free NH serves as a synthetic handle for N-functionalization (alkylation, arylation, acylation) and contributes to target binding affinity, whereas N-substituted analogs are synthetically terminal at the nitrogen position and may exhibit reduced binding to targets requiring sulfonamide NH interactions.

Synthetic versatility Functional group chemistry Medicinal chemistry

1341040-15-0: High-Value Research and Industrial Application Scenarios


Medicinal Chemistry: 6-Position SAR Exploration for Aldose Reductase Inhibitor Lead Optimization

This compound serves as the critical starting material for synthesizing 6-substituted 1,2-benzisothiazole-1,1-dioxide alkanoic acid derivatives evaluated as aldose reductase inhibitors. The 6-bromo handle enables diverse substitution via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing systematic exploration of 6-position SAR while maintaining the free sulfonamide NH for target interaction. Research indicates that 6-substituted derivatives demonstrate structure-dependent inhibitory potency against rat lens aldose reductase, with the substitution pattern at the 6-position being a key determinant of activity [1].

Organic Synthesis: Versatile Building Block for Palladium-Catalyzed Cross-Coupling Diversification

The 6-bromo substituent activates the aromatic ring for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling efficient introduction of aryl, heteroaryl, and amino substituents at the 6-position [1]. The compound's sulfone moiety contributes to chemical stability under coupling conditions, while the free NH group can be orthogonally protected or functionalized. This dual reactivity profile makes CAS 1341040-15-0 a preferred scaffold for generating structurally diverse compound libraries from a single, commercially available starting material.

Process Chemistry: Safer Alternative to Organometallic-Intensive Sultam Syntheses

For laboratories and CROs seeking to avoid hazardous organolithium or Grignard reagent handling, the patent-defined NBS bromination route to CAS 1341040-15-0 offers a safer, more scalable approach to accessing functionalized sultam scaffolds [1]. The two-step protocol uses standard laboratory reagents and conditions, reducing the safety and cost burden associated with pyrophoric organometallic reagents that are otherwise required for alternative 1,2-benzisothiazole-1,1-dioxide syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.